molecular formula C9H14O3 B14428393 Methyl 8-hydroxyoct-5-ynoate CAS No. 85924-38-5

Methyl 8-hydroxyoct-5-ynoate

Cat. No.: B14428393
CAS No.: 85924-38-5
M. Wt: 170.21 g/mol
InChI Key: PLHUQXLGDPCPPU-UHFFFAOYSA-N
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Description

Methyl 8-hydroxyoct-5-ynoate is a multifunctional aliphatic ester featuring a hydroxyl group at the 8th carbon and a triple bond between carbons 5 and 4. Its structure combines the reactivity of an alkyne with the polarity of an ester and hydroxyl group, making it a versatile intermediate in organic synthesis. The compound is synthesized via deprotection of a tetrahydropyranyl (THP) ether precursor (compound 49) using pyridinium p-toluenesulfonate (PPTS) and potassium carbonate (K₂CO₃) in a methanol/water solvent system. This method yields the target compound after purification via silica gel chromatography . The hydroxyl and alkyne moieties enable further derivatization, such as oxidation, hydrogenation, or cycloaddition reactions, which are critical in constructing complex molecules like marine natural products or pharmaceuticals.

Properties

CAS No.

85924-38-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 8-hydroxyoct-5-ynoate

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3

InChI Key

PLHUQXLGDPCPPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-hydroxyoct-5-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to form the desired product . Another method involves the oxidation of acetylenic fatty esters using reagents like selenium dioxide and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydroxylation, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxyoct-5-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-hydroxyoct-5-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-hydroxyoct-5-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. For example, it can undergo nucleophilic attack by enolate ions or electrophilic attack by oxidizing agents .

Comparison with Similar Compounds

Methyl 8-hydroxyoct-5-ynoate shares structural and functional similarities with other esters and alkyne-containing compounds. Below is a detailed comparison based on structural features, synthesis, and applications:

Structural and Functional Group Analysis
Compound Functional Groups Key Structural Features Molecular Formula
This compound Ester, hydroxyl, alkyne 8-hydroxy, oct-5-ynoate backbone C₉H₁₄O₃
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ester, ethoxycarbonyloxy, alkyne, diphenyl Diphenyl substituents, pent-2-ynoate C₂₃H₂₂O₅
Methyl butanoate Ester Simple aliphatic chain (C₄) C₅H₁₀O₂
Methyl salicylate Aromatic ester, hydroxyl Ortho-hydroxyl benzoate C₈H₈O₃


Key Observations :

  • Alkyne vs. Aromatic Systems: this compound’s alkyne allows for reactions like Huisgen cycloaddition, unlike methyl salicylate’s aromatic system, which undergoes electrophilic substitution.
  • Substituent Complexity: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate’s bulky diphenyl groups hinder nucleophilic attacks compared to this compound’s linear chain, which enhances solubility in polar solvents.
  • Hydroxyl Reactivity: The hydroxyl group in this compound enables hydrogen bonding and oxidation to ketones, whereas methyl butanoate lacks such functionality.

Stability :

  • The triple bond in this compound may undergo undesired polymerization under strong acids/bases, while methyl salicylate’s aromatic system offers greater thermal stability.

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